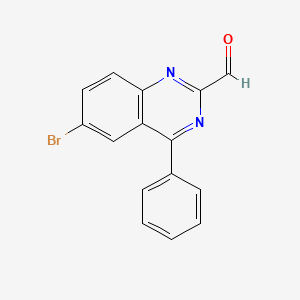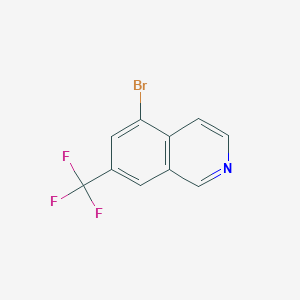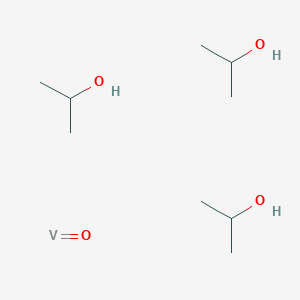
Tris(isopropyl alcohol); vanadium monoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(isopropyl alcohol); vanadium monoxide is a coordination compound that features vanadium in its monoxide form complexed with three isopropyl alcohol molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris(isopropyl alcohol); vanadium monoxide typically involves the reaction of vanadium pentoxide (V2O5) with isopropyl alcohol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and involves heating the mixture to facilitate the reduction of vanadium pentoxide to vanadium monoxide while coordinating with isopropyl alcohol molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of temperature, pressure, and atmosphere to ensure the purity and yield of the desired product. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Tris(isopropyl alcohol); vanadium monoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of vanadium, such as vanadium dioxide (VO2) or vanadium pentoxide (V2O5).
Reduction: It can be reduced further to lower oxidation states of vanadium.
Substitution: The isopropyl alcohol ligands can be substituted with other ligands, such as water or other alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess of the substituting ligand under mild heating.
Major Products Formed
Oxidation: Vanadium dioxide (VO2) and vanadium pentoxide (V2O5).
Reduction: Lower oxidation states of vanadium, such as vanadium(II) compounds.
Substitution: New coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Tris(isopropyl alcohol); vanadium monoxide has several scientific research applications:
Catalysis: It can act as a catalyst in various organic reactions, including oxidation and reduction processes.
Materials Science: The compound is studied for its potential use in the development of advanced materials with unique electronic and magnetic properties.
Coordination Chemistry: It serves as a model compound for studying the coordination behavior of vanadium and the effects of different ligands on its properties.
Biological Studies: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of Tris(isopropyl alcohol); vanadium monoxide involves its ability to undergo redox reactions and coordinate with various ligands. The vanadium center can participate in electron transfer processes, making it a versatile catalyst. The isopropyl alcohol ligands can stabilize the vanadium center and influence its reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vanadium acetylacetonate: Another coordination compound of vanadium with acetylacetonate ligands.
Vanadium oxalate: A compound where vanadium is coordinated with oxalate ligands.
Vanadium chloride: Vanadium coordinated with chloride ligands.
Uniqueness
Tris(isopropyl alcohol); vanadium monoxide is unique due to the presence of isopropyl alcohol ligands, which provide specific steric and electronic effects that influence the reactivity and stability of the compound. This makes it distinct from other vanadium coordination compounds and offers unique opportunities for research and applications.
Eigenschaften
Molekularformel |
C9H24O4V |
|---|---|
Molekulargewicht |
247.23 g/mol |
IUPAC-Name |
oxovanadium;propan-2-ol |
InChI |
InChI=1S/3C3H8O.O.V/c3*1-3(2)4;;/h3*3-4H,1-2H3;; |
InChI-Schlüssel |
JOUSPCDMLWUHSO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)O.CC(C)O.CC(C)O.O=[V] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-bromo-11H-benzo[b]fluorene](/img/structure/B12516281.png)
![Oxazole, 2,2'-[(phenylphosphinidene)di-2,1-phenylene]bis[4-(1,1-dimethylethyl)-4,5-dihydro-, (4S,4'S)-](/img/structure/B12516288.png)
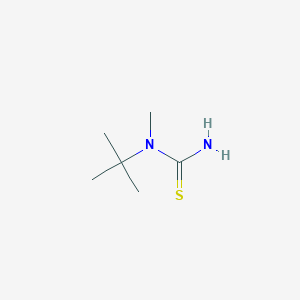

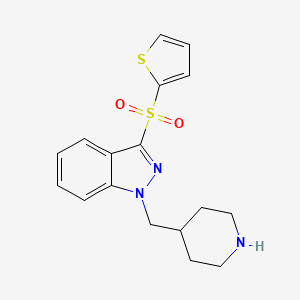
![Phenol, 4-[2-fluoro-3-(phenylseleno)propyl]-2-methoxy-](/img/structure/B12516310.png)
![4-{[(2-Propylheptyl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B12516316.png)
![4-[4-(4-Carboxyphenyl)-1,4-diphenylbuta-1,3-dien-1-yl]benzoic acid](/img/structure/B12516319.png)
![6-(2-Nitrophenyl)-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12516325.png)
![3-(4-Bromophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one](/img/structure/B12516332.png)
![4-[2-(2-Methoxyethoxy)ethoxy]butane-1,2-diol](/img/structure/B12516334.png)

